2-Hydroxyquinoline-1(2h)-carbonitrile
Description
2-Hydroxyquinoline-1(2h)-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinolines are important in the field of medicinal chemistry and have versatile applications in industrial and synthetic organic chemistry .
Synthesis Analysis
Quinolines can be synthesized from α,β-unsaturated aldehydes using various methods . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed . This method uses heteropolyacids, such as phosphotungstic acid, as catalysts . Another approach involves a photocatalytic method for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The presence of this double-ring structure and a heteroatom (N) allows these compounds to be employed in various transformations .Chemical Reactions Analysis
The reaction mechanisms for the synthesis of quinolines involve protonation at the carbonyl oxygen in the aldehyde, addition of aniline NH2 group to the alkenal β-carbon followed by cyclization of the adduct, dehydration of the cyclic intermediate, and oxidation of dihydroquinoline by phosphotungstic acid or air to quinoline .Safety And Hazards
Future Directions
The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The photocatalytic method for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides presents an unconventional and hitherto unknown approach . This reagent-free, highly atom-economical photocatalytic method, with low catalyst loading and high yield, provides an efficient greener alternative to all conventional synthesis reported to date .
properties
IUPAC Name |
2-hydroxy-2H-quinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-12-9-4-2-1-3-8(9)5-6-10(12)13/h1-6,10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIXLQJBGXQENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291254 | |
Record name | 2-Hydroxyquinoline-1(2H)-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-1(2h)-carbonitrile | |
CAS RN |
941-87-7 | |
Record name | NSC74479 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyquinoline-1(2H)-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYANO-1,2-DIHYDRO-2-HYDROXYQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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